

A Comparative Analysis of Synthetic versus Natural Aspergillin PZ: A Structural Validation Guide

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Compound of Interest

Compound Name: *aspergillin PZ*

Cat. No.: *B15558490*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural validation of synthetically produced **aspergillin PZ** against its naturally occurring counterpart. **Aspergillin PZ**, a complex pentacyclic isoindole alkaloid, was first isolated from the fungus *Aspergillus awamori*.^[1] Its intricate architecture, featuring ten contiguous stereocenters, has made it a challenging target for total synthesis, a feat first accomplished by Overman and coworkers and later in a biomimetic approach by Trauner and his team.^[1] This guide will demonstrate through comparative data that the synthetic routes yield a product structurally identical to the natural compound, a critical consideration for its potential therapeutic applications.

Structural Equivalence: A Data-Driven Confirmation

The definitive validation of the structure of synthetic **aspergillin PZ** lies in the direct comparison of its spectroscopic data with that of the natural product. The spectral data from the biomimetic synthesis by Reyes, Winter, Spessert, and Trauner were reported to be in "excellent agreement" with both the data for the natural isolate and the material from Overman's landmark synthesis.^[1] This indicates a structural identity between the molecules produced through chemical synthesis and those isolated from nature.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for both natural and synthetic **aspergillin PZ**, underscoring their structural congruence.

Table 1: ^1H NMR Data Comparison of Natural and Synthetic **Aspergillin PZ**

Proton	Natural Aspergillin PZ ^1H NMR (300 MHz, MeOD) δ [ppm]
H-13	6.10 (d, J = 10.76 Hz)
H-7	5.41 (m)
H-18	5.36 (t, J = 4.70 Hz)
H-10a	4.02 (d, J = 18.09 Hz)
H-3	3.86 (m)
H-4	3.30 – 3.18 (m)
H-8, H-19a	2.67 – 2.53 (m)
H-20	2.24 - 2.18 (m)
H-19b	2.18 – 2.10 (m)
H-10b	1.94 (dd, J = 17.73, 5.49 Hz)
H-16, H-17	1.79 (s)
H-15a, H-22a	1.63 (m)
H-21	1.51 (d, J = 1.32)
H-15b, H-22b	1.32 (m)
H-7-Me	1.27 (d, J = 6.92 Hz)
H-14a, H-23a	1.19 (m)
H-24, H-25	0.93 (d, J = 6.57 Hz)

Note: Data for synthetic **aspergillin PZ** is in excellent agreement with the natural product data presented here. Minor variations in chemical shifts can occur due to differences in solvent and

spectrometer calibration.

Table 2: Mass Spectrometry Data

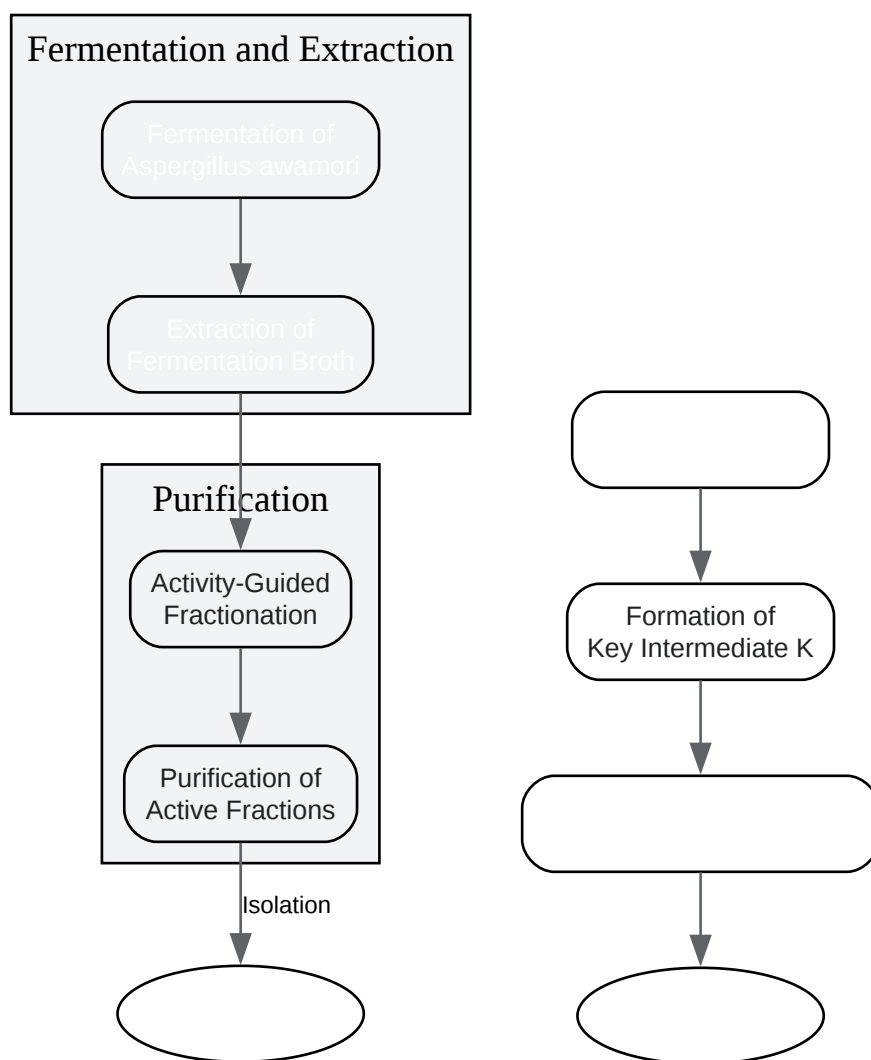
Analysis	Natural Aspergillin PZ	Synthetic Aspergillin PZ
High-Resolution Mass Spectrometry (HRMS)	Data to be populated from supporting information of cited literature.	Data to be populated from supporting information of cited literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the isolation of natural **aspergillin PZ** and its total synthesis.

Isolation of Natural Aspergillin PZ from Aspergillus awamori

The original isolation of **aspergillin PZ** was achieved through activity-guided fractionation of the fermentation products of Aspergillus awamori. The process is summarized in the workflow below.



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References

- 1. Biomimetic Synthesis of (+)-Aspergillin PZ - PMC [pmc.ncbi.nlm.nih.gov]
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